1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-hydroxy-3-(2-nitrophenyl)propan-1-one
Description
The compound 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-hydroxy-3-(2-nitrophenyl)propan-1-one is a structurally complex molecule featuring a central propan-1-one backbone. Its key substituents include:
- Thiazole ring: Substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a methyl group.
- 3-Hydroxy group: Positioned at the β-carbon of the propanone chain.
- 2-Nitrophenyl group: Attached to the same β-carbon, introducing electron-withdrawing and steric effects.
The presence of nitro and hydroxy groups may enhance hydrogen-bonding capabilities, impacting solubility and binding affinity .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-hydroxy-3-(2-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S/c1-11-18(27-19(21-11)12-6-8-13(20)9-7-12)17(24)10-16(23)14-4-2-3-5-15(14)22(25)26/h2-9,16,23H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSJSOJRYBEWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)CC(C3=CC=CC=C3[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A : 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone (CAS 54001-07-9)
- Key Differences : Lacks the β-hydroxy and 2-nitrophenyl substituents.
- Implications: Simplified structure reduces molecular weight (MW: ~261.7 g/mol vs.
Compound B : (E)-1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one (CAS 478041-05-3)
- Key Differences: Replaces the β-hydroxy-2-nitrophenyl group with a toluidino-substituted propenone chain.
Compound C : 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide
- Key Differences : Replaces the thiazole ring with a pyrazole core and incorporates additional phenyl and carboxamide groups.
Pharmacological and Computational Comparisons
Anti-Parasitic Activity
Electron Localization and Reactivity
- Computational analysis using Multiwfn () reveals that the 2-nitrophenyl group in the target compound significantly localizes electron density, creating electrophilic regions that may interact with nucleophilic residues (e.g., cysteine thiols) in target proteins. In contrast, Compound A’s simpler structure shows more delocalized electron density .
Docking Studies
- AutoDock4 simulations () suggest that the hydroxy and nitro groups in the target compound form hydrogen bonds with residues in hypothetical receptor pockets (e.g., Tyr145 and Asp168 in protease models), whereas Compound B’s toluidino group engages in cation-π interactions .
Data Table: Key Properties of Compared Compounds
Research Implications and Limitations
- Strengths: The target compound’s nitro and hydroxy groups offer dual functionality for covalent and non-covalent interactions, making it a versatile candidate for lead optimization.
- Gaps: No direct biological data for the target compound are available in the evidence; inferences are drawn from structural analogs. Further synthesis and in vitro testing are required to validate hypothesized activities.
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